molecular formula C13H23NO5 B6615312 O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate CAS No. 1536392-32-1

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B6615312
CAS No.: 1536392-32-1
M. Wt: 273.33 g/mol
InChI Key: NBGQOBKPQNOEQD-UHFFFAOYSA-N
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Biological Activity

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate (CAS Number: 220182-15-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its interaction with neurotransmitter transporters and related pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.32 g/mol
  • Purity : ≥97%

The compound features a piperidine ring with hydroxyl and carboxyl functional groups, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound involves the use of tert-butyl and ethyl esters in a multi-step reaction process. The synthetic route typically includes protection-deprotection strategies to ensure the stability of reactive functional groups during the synthesis .

Interaction with Neurotransmitter Transporters

Research indicates that compounds structurally similar to this compound exhibit significant affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions are crucial for understanding the compound's potential therapeutic applications in treating disorders like depression and cocaine addiction.

  • Dopamine Transporter (DAT) :
    • The compound has shown potent inhibitory effects on DAT with low nanomolar potency (K_i values in the range of 6.23 nM) . This suggests a strong potential for modulating dopaminergic signaling.
  • Norepinephrine Transporter (NET) :
    • Similarly, it exhibits moderate to high affinity for NET (K_i values around 7.56 nM), indicating its role in norepinephrine reuptake inhibition .

Pharmacological Effects

In vivo studies have demonstrated that this compound can significantly increase locomotor activity in animal models, suggesting stimulant-like effects that may be attributed to its action on DAT and NET .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

CompoundK_i (nM) for DATK_i (nM) for NETK_i (nM) for SERT
O1-tert-butyl O3-ethyl 4-hydroxypiperidine6.237.56456
Piperidine Analog A18.427.5Not specified
Piperidine Analog BPotent InhibitionModerate InhibitionHigh Inhibition

These findings highlight the structure-activity relationship (SAR) where modifications to the piperidine ring can significantly alter binding affinities to various transporters .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQOBKPQNOEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 60 ml of ethanol, 6.1 g of 1-tert-butoxycarbonyl-3-ethoxycarbonyl-4-piperidone was dissolved, and subsequently, 100 mg of platinum oxide was added thereto, followed by stirring for 2 hours at room temperature under a hydrogen atmosphere. After the platinum oxide was filtered off using celite, the filtrate was concentrated under reduced pressure to yield crude 1-tert-butoxycarbonyl-3-ethoxycarbonyl-4-hydroxypiperidine. The obtained crude 1-tert-butoxycarbonyl-3-ethoxycarbonyl-4-hydroxypiperidine was dissolved in 100 ml of chloroform, and subsequently, 11.4 g of triethylamine and 0.55 g of 4-dimethylaminopyridine were added thereto. Methanesulfonyl chloride in an amount of 6.2 g was added dropwise thereto with ice-cooling. The reaction mixture was stirred for 5.5 hours at room temperature. The reaction mixture was washed successively with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, and subsequently, was dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure to yield crude 1-tert-butoxycarbonyl-3-ethoxycarbohylpiperidin-4-yl methanesulfonate. The obtained crude 1-tert-butoxycarbonyl-3-ethoxycarnonylpiperidin-4-yl methanesulfonate was dissolved in 50 ml of benzene, and 3.4 g of 1,8-diazabicyclo[5.4.0]-7-undecene was added thereto, followed by heating under reflux for 30 minutes. After the reaction mixture was cooled to room temperature, it was washed with a 5% aqueous solution of potassium hydrogensulfate and saturated brine, and was then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=10:1 to 6:1) to yield 5.3 g of 1-tert-butoxycarbonyl-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine as an oil.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

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